(1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL
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Overview
Description
(1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-4-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, using reagents such as ammonia and a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
(1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors, providing insights into its biochemical properties and potential therapeutic applications.
Medicine
The compound is investigated for its potential use in developing new drugs, particularly those targeting neurological and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The chloro and fluoro substituents on the phenyl ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL
- (1S)-1-Amino-1-(3-chloro-4-bromophenyl)propan-2-OL
- (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL
Uniqueness
(1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL is unique due to its specific combination of substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups provides a distinct electronic environment, affecting the compound’s interactions with various molecular targets.
Properties
Molecular Formula |
C9H11ClFNO |
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Molecular Weight |
203.64 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-8(11)7(10)4-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
InChI Key |
UKQZKVLIZLSXJW-OLAZFDQMSA-N |
Isomeric SMILES |
CC([C@H](C1=CC(=C(C=C1)F)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)F)Cl)N)O |
Origin of Product |
United States |
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